Chemical structure and properties of Benzyl (3-(methylamino)-3-oxopropyl)carbamate
Chemical structure and properties of Benzyl (3-(methylamino)-3-oxopropyl)carbamate
Introduction
Benzyl (3-(methylamino)-3-oxopropyl)carbamate is a specialized chemical entity of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. As a derivative of β-alanine, it incorporates a carbamate linkage protected by a benzyloxycarbonyl (Cbz) group, a feature that makes it a valuable intermediate in the synthesis of more complex molecules, particularly peptidomimetics and other bioactive compounds.[1] The Cbz group offers stability under various reaction conditions while allowing for facile removal via catalytic hydrogenolysis, providing a strategic advantage in multi-step synthetic pathways.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, analytical characterization, potential applications, and safety considerations for Benzyl (3-(methylamino)-3-oxopropyl)carbamate. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a robust resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The molecular structure of Benzyl (3-(methylamino)-3-oxopropyl)carbamate features a central β-alanine scaffold. The amino group of the β-alanine is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is converted to an N-methylamide.
Caption: Chemical structure of Benzyl (3-(methylamino)-3-oxopropyl)carbamate.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Canonical SMILES | CNC(=O)CCNC(=O)OCC1=CC=CC=C1 |
| IUPAC Name | Benzyl (3-(methylamino)-3-oxopropyl)carbamate |
Physicochemical Properties
| Property | Estimated Value | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Based on similar Cbz-protected amino acids which are typically crystalline solids.[1] |
| Melting Point | 95-110 °C | N-Benzyloxycarbonyl-β-alanine has a melting point of 105.3-107.2°C.[4] The amidation may slightly alter this. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition at high temperatures is common for carbamates. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Cbz-protected amino acids generally exhibit good solubility in polar organic solvents.[1] |
| pKa | ~16-17 (amide N-H) | The amide proton is weakly acidic. |
Synthesis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate
A logical and efficient synthetic route to the target compound involves a two-step process starting from the commercially available β-alanine. The synthesis hinges on the principles of amine protection followed by amide bond formation.
Rationale for Synthetic Strategy
The synthesis is designed around the robust and well-established use of the benzyloxycarbonyl (Cbz) group for amine protection.[] This strategy prevents the amine from participating in unwanted side reactions during the subsequent amide coupling step. The final amide formation is achieved through a standard peptide coupling reaction, which is known for its high efficiency and mild reaction conditions.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Benzyl (3-(methylamino)-3-oxopropyl)carbamate.
Detailed Experimental Protocols
Step 1: Synthesis of N-Benzyloxycarbonyl-β-alanine (Cbz-β-Ala-OH)
This step employs the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[1]
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-alanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH). Cool the solution to 0-5 °C in an ice bath.
-
Reaction: While maintaining the temperature below 5 °C, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M NaOH solution from separate dropping funnels. The pH of the reaction mixture should be maintained between 9 and 10 throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of 2-3 with 2 N hydrochloric acid (HCl). The product, N-Benzyloxycarbonyl-β-alanine, will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired intermediate. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.
Step 2: Synthesis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate
This step involves the coupling of the Cbz-protected β-alanine with methylamine using standard peptide coupling reagents.
-
Activation: Dissolve N-Benzyloxycarbonyl-β-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling: To the activated intermediate, add a solution of methylamine (e.g., 2 M in THF, 1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Benzyl (3-(methylamino)-3-oxopropyl)carbamate.
Analytical Characterization
To confirm the identity and purity of the synthesized Benzyl (3-(methylamino)-3-oxopropyl)carbamate, a combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectroscopic and Chromatographic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons adjacent to the carbamate oxygen (~5.1 ppm), multiplets for the two methylene groups of the β-alanine backbone, a singlet for the N-methyl group, and broad signals for the NH protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbonyl carbons of the carbamate and the amide, the aromatic carbons of the benzyl group, the benzylic carbon, the aliphatic carbons of the β-alanine backbone, and the N-methyl carbon.
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis, typically on a C18 reversed-phase column, is used to determine the purity of the compound.[6][7] A single sharp peak under various mobile phase conditions would indicate high purity.
-
MS (Mass Spectrometry): Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 237.12.
Potential Applications and Biological Context
While specific biological activities of Benzyl (3-(methylamino)-3-oxopropyl)carbamate have not been reported, its structure suggests several potential applications in drug discovery and development.
-
Peptidomimetic Synthesis: As a modified β-amino acid derivative, it can be incorporated into peptide sequences to enhance their metabolic stability, improve cell permeability, and modulate their biological activity.
-
Scaffold for Drug Discovery: The carbamate and amide functionalities provide sites for further chemical modification, making it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets.
-
Enzyme Inhibitors: Carbamate-containing molecules are known to act as inhibitors of various enzymes, and this compound could serve as a starting point for the design of novel enzyme inhibitors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Benzyl (3-(methylamino)-3-oxopropyl)carbamate and its synthetic precursors.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9]
-
Toxicity: While specific toxicity data is unavailable, carbamates as a class can have varying degrees of toxicity.[11] It is prudent to treat this compound with care and avoid exposure.[11] In case of exposure, seek medical attention.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]
References
-
Rathinasabapathi, B., Fouad, W. M., & Sigua, C. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1277–1285. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. PubChem. [Link]
- Google Patents. (1993). JPH05112513A - Method for producing N-methyl-β-alanine.
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Parveen, S., & Bohnert, H. J. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 849. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. [Link]
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Cooling Tower Chemicals. (2009). CARBAMATE. [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
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Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing. [Link]
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Agilent. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
- Google Patents. (2013). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Delaware Health and Social Services. (2023). Frequently Asked Questions. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. PubChem. [Link]
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National Center for Biotechnology Information. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. PMC. [Link]
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ResearchGate. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
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Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
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MDPI. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]
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